molecular formula C10H12N2O3 B2642665 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid CAS No. 923113-44-4

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2642665
CAS No.: 923113-44-4
M. Wt: 208.217
InChI Key: CZULJFJPGZUPHO-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid (CAS: 683212-49-9) is a heterocyclic carboxylic acid derivative featuring a pyrrolidine-carbonyl substituent at the 5-position of the pyrrole ring. Its molecular weight is 230.27 g/mol, and it is synthesized with 95% purity, indicating high synthetic efficiency .

Properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(12-3-1-2-4-12)8-5-7(6-11-8)10(14)15/h5-6,11H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULJFJPGZUPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923113-44-4
Record name 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the pyrrolidine and pyrrole rings followed by their coupling. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides access to different stereochemical patterns in enantioselective pyrrolidine synthesis . This method is highly versatile and allows for the creation of various stereoisomers from the same starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key parameters of 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid with analogs differing in substituents or core scaffolds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification CAS Number Purity/Yield
This compound C₁₀H₁₂N₂O₃ 230.27 Pyrrolidine-carbonyl (5-position) 683212-49-9 95%
5-Chloro-1H-pyrrole-3-carboxylic acid C₅H₄ClNO₂ 159.55 Chloro (5-position) 79600-77-4 Not reported
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 Methoxy (5-position), pyridine core Not provided 80% yield
5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid C₁₄H₁₅N₃O 241.30 Oxopyrrolidinyl (5-position), pyridine core EN300-322412 95%
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester C₁₃H₁₂FNO₂ 249.24 2-Fluorophenyl, ethyl ester 881674-06-2 Not reported
Key Observations:
  • Substituent Effects : The pyrrolidine-carbonyl group in the target compound increases molecular weight and lipophilicity compared to simpler substituents like chloro or methoxy. This modification may enhance membrane permeability and target affinity in biological systems.
  • Functional Group Impact : Ester derivatives (e.g., ethyl ester in 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester) are more lipophilic but require hydrolysis to the free carboxylic acid for pharmacological activity .

Drug Development

  • The target compound’s pyrrolidine moiety is structurally analogous to intermediates in tomopenem synthesis, highlighting its utility in antibiotic design .
  • Pyridine- and furan-containing analogs (e.g., 3-(5-(Pyrrolidine-1-carbonyl)furan-2-yl)benzaldehyde) demonstrate expanded applications in materials science due to enhanced electronic properties .

Challenges and Limitations

  • Synthetic Complexity : The pyrrolidine-carbonyl group requires multi-step synthesis, increasing production costs compared to simpler derivatives .
  • Stability Issues : Ester derivatives may hydrolyze prematurely under physiological conditions, limiting their utility as prodrugs .

Biological Activity

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid is a compound characterized by the presence of both pyrrolidine and pyrrole rings, which are significant in medicinal chemistry and organic synthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and development.

Chemical Structure and Synthesis

The compound features a unique structure that allows it to participate in various chemical reactions. The synthesis typically involves the formation of the pyrrolidine and pyrrole rings followed by their coupling. A common synthetic route is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which leads to different stereochemical patterns in enantioselective pyrrolidine synthesis.

Table 1: Structural Characteristics

PropertyDescription
Chemical FormulaC11_{11}H12_{12}N2_{2}O3_{3}
Molecular Weight220.23 g/mol
CAS Number923113-44-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways, making it a valuable compound in biological research.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, particularly those with similar structural motifs. For instance, derivatives of 5-oxopyrrolidine have shown promising results against A549 lung cancer cells, demonstrating significant cytotoxicity while exhibiting lower toxicity towards non-cancerous cells . Such findings suggest that compounds with pyrrole and pyrrolidine structures may serve as effective scaffolds for developing anticancer agents.

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has also been investigated. Some derivatives have demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance .

Table 2: Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against A549 cells
AntimicrobialActivity against multidrug-resistant S. aureus
Enzyme InhibitionInhibition of COX-1, COX-2, and LOX enzymes

Study on Anticancer Properties

In a recent study, various derivatives of 5-oxopyrrolidine were synthesized and tested for their anticancer properties using an A549 cell model. The results indicated that certain compounds exhibited potent anticancer activity while maintaining low cytotoxicity towards normal cells. This suggests that modifications in the chemical structure can significantly enhance therapeutic efficacy while minimizing side effects .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrolo derivatives against clinically significant pathogens. The findings revealed that specific compounds demonstrated effective inhibition against resistant strains, suggesting their potential utility in developing new antimicrobial therapies .

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